molecular formula C19H21N3O4S B3203497 N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1021259-22-2

N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No. B3203497
CAS RN: 1021259-22-2
M. Wt: 387.5 g/mol
InChI Key: RBVPRUNQKNRKEE-UHFFFAOYSA-N
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Description

N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide, also known as AI-10-49, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is not fully understood. However, it has been proposed that the compound may exert its anti-cancer activity through the inhibition of cell proliferation and induction of apoptosis. N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide has also been shown to reduce the levels of reactive oxygen species, which may contribute to its anti-oxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is its potent anti-cancer activity against different types of cancer cells. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is its relatively low solubility in water, which may pose a challenge for its formulation and delivery.

Future Directions

There are several future directions for the research on N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide may be studied in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, its potential use in the treatment of other diseases, such as neurodegenerative disorders, may be explored.
Conclusion
In conclusion, N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is a novel compound that has shown promising results in various scientific research applications. Its potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and potential use in the treatment of Alzheimer's disease make it a promising candidate for further preclinical and clinical studies. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide has shown promising results in various scientific research applications. It has been found to have potent anti-cancer activity against different types of cancer cells. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties. N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

N-[4-[(1-acetyl-2,3-dihydroindol-6-yl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-12-10-16(20-13(2)23)6-7-19(12)27(25,26)21-17-5-4-15-8-9-22(14(3)24)18(15)11-17/h4-7,10-11,21H,8-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVPRUNQKNRKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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